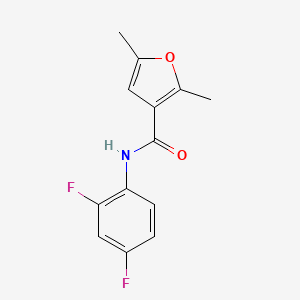

N-(2,4-difluorophenyl)-2,5-dimethylfuran-3-carboxamide

Description

N-(2,4-difluorophenyl)-2,5-dimethylfuran-3-carboxamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a furan ring substituted with two methyl groups and a carboxamide group attached to a 2,4-difluorophenyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO2/c1-7-5-10(8(2)18-7)13(17)16-12-4-3-9(14)6-11(12)15/h3-6H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPQFROOJASSSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2,5-dimethylfuran-3-carboxamide typically involves the following steps:

Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of methyl groups: The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Attachment of the carboxamide group: The carboxamide group can be introduced through the reaction of the furan derivative with an appropriate amine, such as 2,4-difluoroaniline, under dehydrating conditions using reagents like thionyl chloride or carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The carboxamide group can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under conditions that promote nucleophilic aromatic substitution.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(2,4-difluorophenyl)-2,5-dimethylfuran-3-carboxamide serves as a valuable building block in the synthesis of pharmaceutical agents. Its structural features contribute to its ability to interact with specific biological targets.

Case Studies

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit promising anticancer properties by inhibiting key signaling pathways involved in tumor growth.

- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes related to inflammation and cancer progression.

Materials Science

The unique electronic properties of the furan ring and the presence of fluorine atoms make this compound suitable for advanced materials development.

Applications in Organic Electronics

The compound is being investigated for its potential use in organic semiconductors and liquid crystals due to its favorable electronic characteristics. These applications are crucial for developing flexible electronic devices and displays.

Biological Studies

This compound is also explored for its interactions with biological systems.

The compound has shown potential antimicrobial and antifungal activities in preliminary studies. Its efficacy against various pathogens positions it as a candidate for further research in drug formulation.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2,5-dimethylfuran-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity through interactions such as hydrogen bonding and van der Waals forces. The furan ring can also contribute to the compound’s electronic properties, influencing its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound shares the 2,4-difluorophenyl moiety but has a different core structure, leading to different chemical and biological properties.

N-(2,4-difluorophenyl)-2′,4′-difluoro-4-hydroxybiphenyl-3-carboxamide: This compound has additional fluorine atoms and a biphenyl core, which can result in different interactions and applications.

Uniqueness

N-(2,4-difluorophenyl)-2,5-dimethylfuran-3-carboxamide is unique due to the combination of the furan ring, methyl groups, and the 2,4-difluorophenyl moiety. This unique structure imparts specific electronic and steric properties that can be advantageous in various applications, such as enhancing binding affinity in medicinal chemistry or improving material properties in materials science.

Biological Activity

N-(2,4-difluorophenyl)-2,5-dimethylfuran-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a unique structure that combines a furan ring with a 2,4-difluorophenyl moiety and a carboxamide functional group. The presence of fluorine atoms enhances its binding affinity and selectivity for biological targets, which is critical for its activity against various diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atoms facilitate stronger interactions through hydrogen bonding and van der Waals forces. The furan ring contributes to the compound's electronic properties, influencing its reactivity with biological molecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : The compound was tested against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer), demonstrating significant cytotoxic effects. The IC50 values observed were 22.09 µg/mL for A549 and 6.40 µg/mL for MCF-7, indicating potent activity compared to standard drugs like Doxorubicin .

- Mechanistic Insights : The compound's mechanism involves down-regulation of key cancer-related genes such as BRCA1, BRCA2, and TP53, which are crucial for cell cycle regulation and apoptosis .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties:

- Broad-Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacterial strains as well as fungal pathogens. This broad-spectrum activity positions it as a candidate for further development in antimicrobial therapy .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Cell Line/Pathogen | IC50/Activity Level | Reference |

|---|---|---|---|

| Anticancer | A549 | 22.09 µg/mL | |

| Anticancer | MCF-7 | 6.40 µg/mL | |

| Antimicrobial | Various pathogens | Broad-spectrum activity |

Case Studies

- Case Study on Anticancer Properties : In a comparative study involving multiple compounds, this compound exhibited superior cytotoxicity against MCF-7 cells compared to traditional chemotherapeutics like Doxorubicin. This suggests potential for use in combination therapies or as a standalone treatment in specific cancer types .

- Antimicrobial Efficacy : In tests against drug-resistant strains of bacteria and fungi, the compound demonstrated significant inhibition rates, supporting its potential as an alternative therapeutic agent in the face of rising antimicrobial resistance .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2,4-difluorophenyl)-2,5-dimethylfuran-3-carboxamide, and how can reaction purity be optimized?

Answer:

The synthesis typically involves coupling 2,5-dimethylfuran-3-carboxylic acid with 2,4-difluoroaniline using carbodiimide-based coupling reagents (e.g., EDC or DCC) under inert conditions. Key steps include:

- Activation : Pre-activate the carboxylic acid with a coupling reagent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or DMF.

- Coupling : Add 2,4-difluoroaniline and a catalytic amount of DMAP to drive the reaction.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water to achieve >95% purity.

Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2:1 amine-to-acid ratio) and temperature (0°C to room temperature) to minimize byproducts. Purity can be confirmed via NMR (¹H/¹³C) and HPLC .

Advanced: How can computational docking studies predict the binding affinity of this compound with target enzymes, and what validation methods ensure accuracy?

Answer:

- Software Selection : Use AutoDock Vina for its improved scoring function and multithreading capabilities, enabling rapid screening of binding modes .

- Protocol :

- Prepare the ligand (compound) and receptor (enzyme) using molecular optimization tools (e.g., OpenBabel) to assign charges and correct bond orders.

- Define a grid box encompassing the enzyme’s active site (e.g., 20 ų) based on co-crystallized ligands.

- Run docking simulations with exhaustiveness set to 20–50 for robust sampling.

- Validation : Compare results with experimental data (e.g., IC₅₀ values from enzyme inhibition assays). Use RMSD analysis (<2.0 Å) to validate predicted vs. crystallographic poses. Cross-check with molecular dynamics simulations to assess stability .

Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of the difluorophenyl and dimethylfuran moieties. For example, the furan methyl groups appear as singlets (~δ 2.3 ppm), while aromatic protons show splitting patterns due to fluorine coupling.

- FT-IR : Identify key functional groups (amide C=O stretch ~1650–1680 cm⁻¹, furan ring vibrations ~1500 cm⁻¹).

- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-stacking). Use single crystals grown via slow evaporation from acetone/hexane .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

- Assay Standardization : Control variables such as solvent (DMSO concentration ≤1%), pH, and temperature. Use validated cell lines or enzyme batches.

- Dose-Response Curves : Generate EC₅₀/IC₅₀ values with ≥8 data points to improve reproducibility.

- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., diflufenican, a herbicide with similar fluorophenyl-carboxamide motifs) to identify structure-activity trends. Adjust for off-target effects via counter-screening .

Basic: What stability challenges are associated with this compound under varying storage conditions?

Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the difluorophenyl group.

- Hydrolysis : The amide bond may degrade in aqueous buffers (pH >8). Prepare fresh solutions in anhydrous DMSO or ethanol.

- Long-Term Stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC analysis. Degradation products (e.g., free carboxylic acid) indicate hydrolysis .

Advanced: What strategies address conformational polymorphism observed in crystallographic studies of fluorinated carboxamides?

Answer:

- Crystallization Screening : Use high-throughput platforms (e.g., microbatch under oil) with diverse solvent systems (e.g., THF/toluene) to isolate polymorphs.

- Thermal Analysis : Perform DSC/TGA to identify phase transitions and stable forms.

- Computational Modeling : Apply density functional theory (DFT) to compare lattice energies of polymorphs. Correlate with experimental PXRD patterns to assign structural motifs (e.g., C–H···F interactions) .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Answer:

- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319). Avoid inhalation (H335) via fume hoods.

- First Aid : For exposure, rinse skin/eyes with water for 15 minutes. Seek medical attention if irritation persists.

- Waste Disposal : Neutralize with 10% acetic acid in ethanol before incineration to avoid fluorinated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.